N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide
Description
N,N-Diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is a synthetic piperazine derivative characterized by a carboxamide group at the 1-position of the piperazine ring, a 3-nitrobenzenesulfonyl substituent at the 4-position, and N,N-diethyl groups on the carboxamide nitrogen. The 3-nitrobenzenesulfonyl moiety is electron-withdrawing, which may influence the compound’s electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
N,N-diethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-3-16(4-2)15(20)17-8-10-18(11-9-17)25(23,24)14-7-5-6-13(12-14)19(21)22/h5-7,12H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBYANOULFPBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide typically involves the reaction of N,N-diethylpiperazine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is C15H20N4O4S, with a molecular weight of 356.41 g/mol. The compound features a piperazine ring substituted with a nitrobenzenesulfonyl group, which enhances its potential biological activities.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases .
- Analgesic Properties : The compound may enhance endocannabinoid signaling, leading to pain relief in models of neuropathic pain .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways:
- Fatty Acid Amide Hydrolase (FAAH) : this compound acts as an inhibitor of FAAH, which is crucial in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially enhancing analgesic effects .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Central Drug Research Institute evaluated the antimicrobial activity of this compound against common pathogens. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .
Study 2: FAAH Inhibition and Pain Relief
In an animal model, administration of the compound resulted in a marked reduction in pain responses associated with acute and chronic pain conditions. The study highlighted that the compound effectively increased levels of anandamide, supporting its role as a potential analgesic agent .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Piperazine-1-carboxamide derivatives vary widely in substituents, which critically determine their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., 3-nitrobenzenesulfonyl in the target compound) may enhance stability and alter binding kinetics compared to electron-donating groups (e.g., methyl in ).
- Halogen substituents (e.g., Cl, F in ) improve lipophilicity and receptor affinity, whereas bulky groups (e.g., tert-butyl in BCTC) can increase selectivity .
Pharmacological and Functional Insights
- Anticancer Activity: 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide () induces cell cycle arrest in MCF7 and HCT116 cells via unknown mechanisms .
- Ion Channel Modulation: BCTC () and clotrimazole inhibit TRPM8 channels, with IC₅₀ values in the nanomolar range . CPIPC () acts as a partial TRPV1 agonist, highlighting the role of heterocyclic substituents .
Receptor Selectivity :
Its antiproliferative or ion channel activities remain speculative but could be tested using assays from and .
Physicochemical Properties
- Solubility : Nitro and sulfonyl groups may reduce aqueous solubility compared to halogenated analogues (e.g., A2–A6).
- Melting Points : Expected to be >150°C based on similar piperazine sulfonamides (e.g., 4a in melts at ~75°C after purification) .
Biological Activity
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and biological effects, supported by diverse research findings and case studies.
- Chemical Formula : C13H18N4O4S
- Molecular Weight : 306.37 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound has been explored through various methods:
- Direct Sulfonylation : Utilizing 3-nitrobenzenesulfonyl chloride with piperazine derivatives.
- Carboxamide Formation : Following sulfonylation, the carboxamide group is introduced via acylation techniques.
Antimicrobial Activity
Research indicates that compounds similar to N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine exhibit notable antimicrobial properties. A study reported that sulfonamide derivatives demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Antiproliferative Effects
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine has been investigated for its antiproliferative effects against cancer cell lines. For instance:
- HeLa Cells : In vitro studies showed that this compound could inhibit cell proliferation significantly, with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest.
Case Studies
- Study on Cancer Cell Lines : A recent investigation assessed the effects of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine on MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy, suggesting apoptosis .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine is influenced by its structural components:
- The nitro group enhances electron-withdrawing properties, increasing the compound's reactivity.
- The sulfonamide moiety contributes to its antimicrobial activity by interfering with bacterial folic acid synthesis.
Comparative Analysis
The following table summarizes the biological activities of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine compared to related compounds:
| Compound | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| N,N-Diethyl-4-(3-Nitrobenzenesulfonyl)piperazine | Moderate | Significant | Induces apoptosis, cell cycle arrest |
| Sulfanilamide | High | Moderate | Inhibits folate synthesis |
| Benzene Sulfonamide | Low | Low | Unknown |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves functionalizing a piperazine core via nucleophilic substitution or coupling reactions. For example:
- Piperazine ring formation : Use 1,2-diamine derivatives (e.g., ethylenediamine) with sulfonyl halides under basic conditions (e.g., DBU) to form the nitrobenzenesulfonyl-piperazine intermediate .
- Carboxamide introduction : React the intermediate with diethylcarbamoyl chloride in anhydrous DCM or THF, using triethylamine as a base to neutralize HCl byproducts .
- Optimization : Employ continuous flow reactors for controlled exothermic reactions and automated purification systems (e.g., flash chromatography) to improve yield (>80%) and purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Structural confirmation :
- X-ray crystallography : Resolve crystal structures to verify substituent positions (e.g., nitrobenzenesulfonyl orientation) .
- NMR spectroscopy : Use H/C NMR to identify key signals (e.g., diethyl carboxamide protons at δ ~1.2–1.4 ppm and piperazine ring protons at δ ~3.0–3.5 ppm) .
- Purity assessment :
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., unreacted sulfonyl chloride) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, carboxamide substituents) influence biological activity and receptor selectivity?
- Structure-Activity Relationship (SAR) :
- Nitro group placement : The 3-nitro position on the benzenesulfonyl group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., CYP5122A1) .
- Carboxamide substituents : Diethyl groups improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in neurological targets (e.g., dopamine D3 receptors) .
- Key finding : Removing the carboxamide carbonyl group reduces D3R binding affinity by >100-fold, highlighting its role in hydrogen bonding .
Q. What experimental strategies are used to evaluate enzyme inhibition (e.g., CYP51) and resolve contradictory activity data?
- Enzyme assays :
- Microsomal assays : Measure IC values using recombinant CYP51/CYP5122A1 and spectrophotometric detection of sterol intermediates .
- Selectivity profiling : Compare inhibition against homologous human enzymes (e.g., CYP3A4) to assess specificity .
- Data contradiction resolution :
- Control for stereochemistry : Ensure enantiopurity via chiral HPLC, as racemic mixtures may skew activity .
- Validate assay conditions : Use standardized pH buffers (e.g., HEPES) and cofactors (NADPH) to minimize variability .
Q. How can computational modeling predict binding interactions with therapeutic targets?
- Molecular docking :
- Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., dopamine D3R extracellular loop E2) .
- Key interactions : The nitrobenzenesulfonyl group forms π-π stacking with Phe346 in D3R, while the carboxamide linker hydrogen-bonds with Ser192 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
